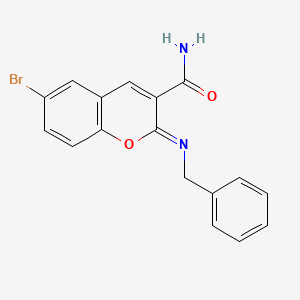

(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound usually includes its molecular formula, structure, and the type of chemical compound it is. It may also include information about its discovery or synthesis .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes determining the reaction conditions, products, and mechanisms .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Drug Discovery and Medicinal Chemistry

Overview: “(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide” exhibits promising potential in drug discovery and medicinal chemistry due to its structural features and biological activities.

Applications:- Anticancer Properties : Research suggests that this compound may inhibit cancer cell growth . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

- Anti-inflammatory Effects : The bromine substitution and chromene scaffold contribute to anti-inflammatory properties. Researchers are exploring its use in treating inflammatory diseases .

- Enzyme Inhibition : The carboxamide group could interact with enzymes, making it relevant for enzyme inhibition studies in drug development .

Organic Synthesis and Catalysis

Overview: The unique structure of “(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide” makes it an interesting candidate for organic synthesis and catalysis.

Applications:- Heterocyclic Synthesis : The chromene scaffold provides a versatile platform for constructing heterocyclic compounds. Researchers can explore its use in designing novel molecules .

- Catalytic Reactions : Investigating its catalytic activity, especially in cross-coupling reactions or asymmetric transformations, could yield valuable insights for synthetic chemists .

Material Science and Photophysics

Overview: The bromine substitution and chromene core influence the compound’s photophysical properties, making it relevant for material science.

Applications:- Fluorescent Probes : Researchers can explore its fluorescence properties for designing molecular probes or sensors in biological imaging .

- Optoelectronic Devices : The chromene scaffold may find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

Computational Chemistry and Molecular Modeling

Overview: Theoretical studies can provide insights into the compound’s behavior and interactions.

Applications:- Density Functional Theory (DFT) : Researchers can use DFT calculations to predict electronic properties, stability, and reactivity of “(2Z)-2-(benzylimino)-6-bromo-2H-chromene-3-carboxamide” and related derivatives .

- Molecular Docking : Investigating its binding affinity with specific protein targets can guide drug design efforts .

ResearchAgent: Iterative Research Idea Generation over Scientific Literature with Large Language Models Lignin amination valorization: heterogeneous catalytic synthesis of lignin-based aniline and benzylamine The Impact of Large Language Models on Scientific Discovery

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzylimino-6-bromochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)21)17(22-15)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIKNXLTKLGGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)

![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine](/img/structure/B2543812.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)